tert-butyl (1R,2S)-2-aminocyclohexylcarbamate chemical properties
tert-butyl (1R,2S)-2-aminocyclohexylcarbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate, a chiral diamine derivative, serves as a versatile building block in organic synthesis. Its structure, featuring a mono-protected 1,2-diaminocyclohexane scaffold, makes it a valuable intermediate in the development of complex molecules, including chiral ligands and pharmacologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the free amine, enabling precise synthetic control. This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in research and development.
Chemical Properties
Quantitative data for tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is summarized below. It is important to note that while some physical properties are available from commercial suppliers, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | N/A |
| Synonyms | (1R,2S)-N1-Boc-1,2-cyclohexanediamine, (1R,2S)-2-Amino-1-(tert-butoxycarbonylamino)cyclohexane | [1] |
| CAS Number | 364385-54-6 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 214.31 g/mol | [1][3] |
| Appearance | White, off-white or almost colorless powder, lump or clear liquid | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Optical Rotation | [α]20/D = -5° (c=1 in CH₂Cl₂) | [1] |
Table 2: Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement | Source |
| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Causes serious eye irritation | Eye Irrit. 2 | P264, P280, P305+P351+P338, P337+P313 |
Note: This information is based on a Safety Data Sheet and may not be exhaustive.
Experimental Protocols
General Synthesis of N-Boc Protected Diamines
Materials:
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(1R,2S)-1,2-Diaminocyclohexane
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Di-tert-butyl dicarbonate (Boc₂O)
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Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or methanol)
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Triethylamine (optional, as a base)
Procedure:
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Dissolve (1R,2S)-1,2-diaminocyclohexane in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (typically 0.9 to 1.0 equivalents to favor mono-protection) in the same solvent to the stirred diamine solution.
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If desired, a non-nucleophilic base such as triethylamine (1.0 to 1.2 equivalents) can be added to scavenge the acid byproduct.
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Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 12-24 hours).
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Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is typically worked up by washing with water and brine.
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The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to isolate the desired mono-protected product.
The following diagram illustrates the general workflow for this synthesis.
Applications in Research and Drug Development
tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate is primarily utilized as a chiral building block in synthetic chemistry.[1] Its bifunctional nature, with one amine protected and the other free, allows for its use as a scaffold to introduce chirality and specific functionalities into larger molecules.
Key application areas include:
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Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1]
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Peptide Synthesis: It is employed in solid-phase peptide synthesis, where the Boc-protecting group facilitates the selective modification of amino acids.[1]
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Asymmetric Catalysis: The corresponding unprotected diamine, (1R,2S)-1,2-diaminocyclohexane, is a well-established chiral ligand for various metal-catalyzed asymmetric transformations. The mono-protected version is a direct precursor to more complex and tailored chiral ligands.
Currently, there is no publicly available information linking tert-butyl (1R,2S)-2-aminocyclohexylcarbamate to specific signaling pathways or detailing its own biological activity profile. Its role is predominantly that of a synthetic intermediate rather than a biologically active agent itself.
The logical relationship for its primary application is depicted below.
Conclusion
tert-Butyl (1R,2S)-2-aminocyclohexylcarbamate is a valuable chiral intermediate for organic synthesis, particularly in the fields of pharmaceutical development and asymmetric catalysis. While detailed experimental data on its physical properties are sparse in the public domain, its chemical reactivity is well-understood within the context of N-Boc protected amines. The provided general synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. Future research may further elucidate its physical characteristics and expand its applications in the synthesis of novel, complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carbamic acid, [(1R,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester (9CI) | 364385-54-6 [chemicalbook.com]
- 3. (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine >98.0%(GC)(T) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
